1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride
Description
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Properties
IUPAC Name |
1-(N-methyl-C-phenylcarbonimidoyl)cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-14-12(11-7-3-2-4-8-11)13(15)9-5-6-10-13;/h2-4,7-8,15H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYGXWXFOBBHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride
- Molecular Formula : C_{11}H_{15}ClN_{2}O
- CAS Number : 181472-63-9
Pharmacological Activities
Research indicates that 1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride exhibits several pharmacological activities:
Antitumor Activity
Recent studies have demonstrated that derivatives of cyclopentanols, including this compound, show significant antiproliferative effects against various cancer cell lines. For instance, a related compound displayed an IC50 value of 23.30 ± 0.35 mM against HT29 colon cancer cells, suggesting a promising avenue for cancer treatment .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Similar compounds have been shown to inhibit neurotoxic effects associated with dopaminergic pathways in the brain . This neuroprotective activity could be particularly relevant in the context of neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated antibacterial activity with MIC values ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria . Further studies are required to elucidate the specific mechanisms involved.
The biological activity of 1-[(Methylimino)(phenyl)methyl]cyclopentan-1-ol hydrochloride is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signal Transduction Pathways : It may affect various signaling pathways critical for cell survival and growth.
- Interaction with Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, which could contribute to their neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
